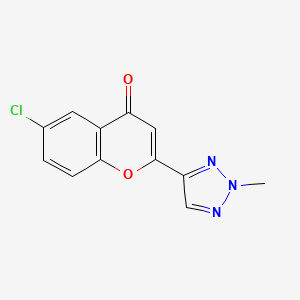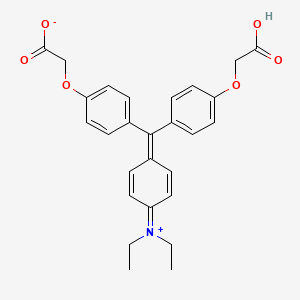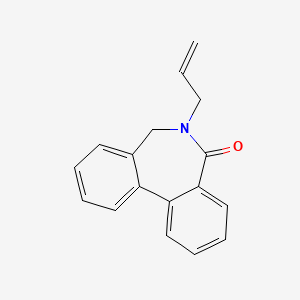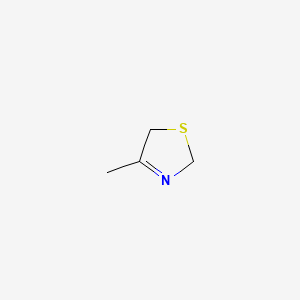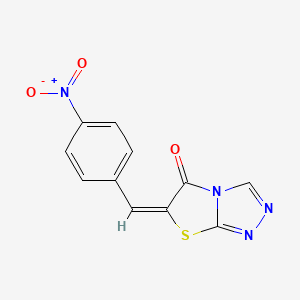
3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol is a chemical compound with a molecular formula of C9H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethan-1-ol backbone, with a methylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Dichlorophenyl ketones or aldehydes.
Reduction: Methylamino alcohols or simpler amines.
Substitution: Substituted dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the observed biological effects.
Comparación Con Compuestos Similares
1-(3,4-dichlorophenyl)ethan-1-ol: Lacks the methylamino group, resulting in different chemical and biological properties.
2-(3,4-dichlorophenyl)-2-(methylamino)ethanol: A positional isomer with distinct reactivity and applications.
3,4-dichlorophenylmethanol: A simpler structure with different chemical behavior.
Uniqueness: 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both dichlorophenyl and methylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1892-72-4 |
|---|---|
Fórmula molecular |
C9H11Cl2NO |
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-5-9(13)6-2-3-7(10)8(11)4-6/h2-4,9,12-13H,5H2,1H3 |
Clave InChI |
JXQCVKCHXCEYSQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


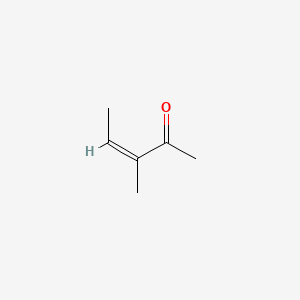


![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)

